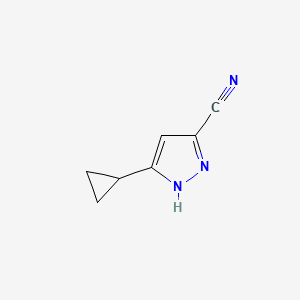

5-cyclopropyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIJVVPGNFUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Scaffold: a Cornerstone of Modern Organic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.govmdpi.com Its aromatic nature and the presence of multiple reactive sites allow for a wide array of chemical transformations, making it a versatile building block for more complex molecules. The stability of the pyrazole ring, coupled with its ability to participate in various biological interactions, has led to its incorporation into numerous pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com

The diverse biological activities exhibited by pyrazole-containing compounds are a testament to their chemical adaptability. These activities include anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.gov The ability of the pyrazole nucleus to act as a bioisostere for other functional groups and to form key hydrogen bonding interactions with biological targets contributes to its widespread use in drug discovery.

Positioning 5 Cyclopropyl 1h Pyrazole 3 Carbonitrile Within the Pyrazole Class

5-Cyclopropyl-1H-pyrazole-3-carbonitrile distinguishes itself within the vast family of pyrazole (B372694) derivatives through the specific combination of its substituents: a cyclopropyl (B3062369) group at the 5-position and a carbonitrile (cyano) group at the 3-position.

The cyclopropyl group is a small, strained ring that can significantly influence the physicochemical properties of a molecule. acs.org It can act as a conformationally rigid element, enhance metabolic stability, and improve binding affinity to biological targets by introducing favorable hydrophobic interactions. acs.org In the context of the pyrazole ring, the electron-donating nature of the cyclopropyl group can modulate the electronic properties of the heterocycle.

The carbonitrile group is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group, which can influence the reactivity of the pyrazole ring. Furthermore, the nitrile can be readily converted into other functional groups, such as carboxylic acids, amines, and amides, providing a handle for further molecular elaboration. The presence of the nitrile also offers a potential site for coordination with metal catalysts or for participation in cycloaddition reactions.

The unique juxtaposition of the electron-donating cyclopropyl group and the electron-withdrawing carbonitrile group on the pyrazole scaffold creates a molecule with distinct electronic and steric properties, making it an intriguing target for both synthetic and medicinal chemistry research.

Research Trajectories for Novel Cyclopropyl Pyrazole Carbonitrile Systems

General Synthetic Strategies for Pyrazole Core Construction Relevant to Functionalized Analogues

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry. orientjchem.org Consequently, numerous methods for its synthesis have been developed, allowing for diverse substitution patterns.

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This approach, first reported by Knorr in 1883, involves the reaction of a β-diketone with hydrazine to form the pyrazole ring. nih.gov The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl precursors. nih.gov For instance, 1,3-diketones can be synthesized in situ from ketones and acid chlorides, which then react with hydrazine in a one-pot process to yield highly substituted pyrazoles. mdpi.com The reaction can also be performed with α,β-unsaturated ketones and aldehydes, which first form pyrazoline intermediates that are subsequently oxidized to pyrazoles. mdpi.com

Table 1: Key Features of Hydrazine/1,3-Diketone Cyclization

| Feature | Description |

|---|---|

| Reactants | Hydrazine (or substituted hydrazine) and a 1,3-dicarbonyl compound (e.g., β-diketone, β-ketoester, β-ketoaldehyde). |

| Mechanism | Initial nucleophilic attack by hydrazine on one carbonyl, formation of a hydrazone, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration. |

| Advantages | High efficiency, broad substrate scope, operational simplicity, and readily available starting materials. nih.govnih.gov |

| Regioselectivity | A potential issue when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as two different regioisomers can be formed. beilstein-journals.org |

Isocyanide-based reactions have emerged as powerful tools for the synthesis of various heterocyclic compounds, including pyrazoles. These reactions often leverage the unique reactivity of the isocyanide carbon atom. One notable strategy involves the [3+2] cycloaddition of an isocyanide-containing building block with an alkyne.

A specific example is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. organic-chemistry.org In this reaction, the N-isocyanoiminotriphenylphosphorane acts as a "CNN" synthon. The process is characterized by its mild reaction conditions, broad substrate scope, and excellent tolerance for various functional groups. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comacs.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. beilstein-journals.orgrsc.org

A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This can be extended to a four-component synthesis; for example, the reaction between an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine can yield complex fused pyrazole systems like pyrano[2,3-c]pyrazoles. beilstein-journals.org These reactions often proceed through a cascade of well-known transformations, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. The use of various catalysts, including Lewis acids and organocatalysts, can enhance the efficiency and selectivity of these processes. beilstein-journals.orgmdpi.com

Synthesis of Pyrazole Precursors and Analogues Bearing Cyclopropyl and Nitrile Moieties

The direct synthesis of this compound can be challenging. Therefore, the preparation often proceeds through key intermediates that are later converted to the final product. Two such critical precursors are the corresponding 3-amino and 3-carboxylate pyrazole derivatives.

5-Cyclopropyl-2H-pyrazol-3-ylamine is a crucial building block for various pharmaceuticals and agrochemicals. chemicalbook.comcymitquimica.com Its synthesis is typically achieved through the cyclization of a β-ketonitrile with hydrazine.

The synthetic sequence commences with a Claisen condensation between methyl cyclopropanecarboxylate and acetonitrile, using a strong base like sodium amide or sodium hydride, to generate 3-cyclopropyl-3-oxopropanenitrile. This β-ketonitrile intermediate is then reacted with hydrazine hydrate, usually in a protic solvent like ethanol. The hydrazine undergoes a cyclocondensation reaction with the ketone and nitrile functionalities to form the 3-amino-5-cyclopropyl-1H-pyrazole ring. researchgate.netmdpi.com

Table 2: Synthetic Profile of 5-Cyclopropyl-2H-pyrazol-3-ylamine

| Parameter | Details |

|---|---|

| CAS Number | 175137-46-9 sigmaaldrich.com |

| Molecular Formula | C₆H₉N₃ sigmaaldrich.com |

| Molecular Weight | 123.16 g/mol sigmaaldrich.com |

| Typical Precursors | Methyl cyclopropanecarboxylate, Acetonitrile, Hydrazine chemicalbook.com |

| Key Intermediate | 3-Cyclopropyl-3-oxopropanenitrile |

| Reaction Type | Claisen condensation followed by cyclocondensation |

This amino-pyrazole can then serve as a precursor to the target nitrile. The amino group can be converted to a cyano group via a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite source under acidic conditions, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is another valuable intermediate. chemsrc.com The synthesis of this compound generally follows the classical pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine.

A viable route involves the reaction of a cyclopropyl-containing β-ketoester with hydrazine. The required precursor, methyl 4-cyclopropyl-2,4-dioxobutanoate, can be prepared via a Claisen condensation between cyclopropyl methyl ketone and dimethyl oxalate. This diketoester is then treated with hydrazine hydrate. The reaction typically proceeds with high regioselectivity, with the hydrazine preferentially reacting at the more electrophilic ketone carbonyls to form the desired pyrazole regioisomer after cyclization and dehydration. mdpi.com

The resulting ester can be converted to the target carbonitrile. A standard method involves converting the methyl ester to a primary amide (carboxamide) by reaction with ammonia (B1221849), followed by dehydration of the amide using a reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the nitrile.

Table 3: Summary of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Function |

|---|---|---|---|

| This compound | Not specified | C₇H₇N₃ | Target Compound |

| 5-Cyclopropyl-2H-pyrazol-3-ylamine | 175137-46-9 | C₆H₉N₃ | Key Intermediate |

| Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | 145021-48-9 | C₈H₁₀N₂O₂ | Key Intermediate |

| Hydrazine | 302-01-2 | H₄N₂ | Core Reagent |

| N-isocyanoiminotriphenylphosphorane | 5891-37-2 | C₁₉H₁₆N₂P | Reagent for Isocyanide-based synthesis |

| Methyl cyclopropanecarboxylate | 2868-37-3 | C₅H₈O₂ | Starting Material |

| 3-Cyclopropyl-3-oxopropanenitrile | 56708-84-8 | C₆H₇NO | Intermediate |

| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | Starting Material |

Derivations from 3-Cyclopropyl-1H-pyrazole-5-carboxylic Acid

The synthesis of this compound from its carboxylic acid analogue, 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, is a plausible transformation that typically involves a two-step sequence. This common synthetic pathway proceeds through the formation of a primary amide intermediate, followed by a dehydration reaction.

First, the carboxylic acid is converted into a primary carboxamide. This can be achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. researchgate.net The resulting 5-cyclopropyl-1H-pyrazole-3-carboxamide can then be isolated.

The second step is the dehydration of the primary amide to yield the target nitrile. A variety of dehydrating agents are effective for this transformation. orgoreview.com Common reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.com More modern and milder methods have also been developed, utilizing reagents such as triphenylphosphine in combination with an oxidant or employing catalytic systems. organic-chemistry.org This two-step approach provides a reliable, albeit indirect, route from the carboxylic acid to the desired carbonitrile.

Derivatization Strategies for Introduction or Transformation of the Nitrile Group on Pyrazole Scaffolds

Several strategies exist for introducing a nitrile group onto a pyrazole ring or transforming an existing functional group into a nitrile. These methods offer flexibility in the synthesis of pyrazole carbonitriles.

Conversion of Aldehyde to Nitrile Functionality

A direct and widely used method for nitrile synthesis is the conversion of an aldehyde. A pyrazole carbaldehyde, such as 5-cyclopropyl-1H-pyrazole-3-carbaldehyde, can serve as a precursor to the corresponding nitrile. This transformation is typically a one-pot reaction that proceeds via an aldoxime intermediate. The aldehyde is reacted with a source of hydroxylamine, which forms the aldoxime, and this intermediate is then dehydrated in situ to the nitrile. Various reagents and conditions can accomplish this conversion, offering broad functional group tolerance. dergipark.org.tr

| Reagent System | Conditions | Description |

| Hydroxylamine & Dehydrating Agent | Varies (e.g., heat, acid/base catalyst) | A classic two-step, one-pot method involving formation of an aldoxime followed by dehydration. |

| Trichloroisocyanuric acid (TCCA) | Aqueous ammonia | An efficient one-pot conversion of aldehydes to nitriles. organic-chemistry.org |

| O-protected hydroxylamines | Brønsted acid catalyst | A safe method that avoids potentially explosive hydroxylamine reagents. organic-chemistry.org |

Nitrile Group Introduction via Reaction of Pyrazole Carbothioamides

Another, though less common, synthetic route involves the conversion of a pyrazole carbothioamide (thioamide). Pyrazole-1-carbothioamides can be synthesized through a one-pot reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com While this specific reaction places the carbothioamide group on the ring nitrogen, methods also exist for preparing carbothioamides at the C3 or C5 positions. The subsequent conversion of the carbothioamide group to a nitrile typically involves desulfurization. This can be achieved using various reagents, such as heavy metal salts or phosphine-based reagents, which facilitate the elimination of sulfur and formation of the cyano group.

Routes for Specific Pyrazole Carbonitriles with Cyclopropyl Substituents

Perhaps the most versatile and direct methods for synthesizing pyrazole carbonitriles, including those with cyclopropyl substituents, involve constructing the pyrazole ring from acyclic precursors that already contain the necessary functional groups. These are often multi-component reactions that offer high efficiency.

A prevalent strategy is the condensation of a β-ketonitrile with a hydrazine. nih.gov To synthesize this compound, a suitable precursor would be a β-ketonitrile bearing a cyclopropyl group. The reaction involves the initial nucleophilic attack of hydrazine on the ketone's carbonyl carbon to form a hydrazone, which then undergoes intramolecular cyclization by attack of the second nitrogen atom onto the nitrile carbon, yielding the final 5-aminopyrazole product. nih.gov Subsequent deamination would be required to obtain the target compound.

Alternatively, the reaction between arylidenemalononitriles and hydrazine can yield 5-amino-1H-pyrazole-4-carbonitriles. nih.gov By selecting a starting material where the "aryl" group is a cyclopropyl group (i.e., cyclopropylidenemalononitrile), this method could provide a direct route to a precursor of the target molecule. These cyclocondensation reactions are powerful tools for creating substituted pyrazoles from simple, readily available starting materials. researchgate.netresearchgate.net

| Precursor Type | Co-reactant | Product Type |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole nih.gov |

| Arylidenemalononitrile | Hydrazine | 5-Amino-1H-pyrazole-4-carbonitrile nih.gov |

| Alkynes and Nitriles | Titanium Imido Complexes | Multisubstituted Pyrazoles nih.gov |

Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis of Pyrazole Carbonitriles to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or alkaline conditions. researchgate.net This reaction involves the nucleophilic addition of water to the nitrile carbon, followed by tautomerization and further hydrolysis to yield the corresponding carboxylic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.netbeilstein-journals.org For this compound, this reaction would yield 5-cyclopropyl-1H-pyrazole-3-carboxylic acid and ammonium chloride. researchgate.net

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). This process yields the salt of the carboxylic acid (e.g., sodium 5-cyclopropyl-1H-pyrazole-3-carboxylate) and ammonia gas. researchgate.net To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. researchgate.net

While specific studies on the hydrolysis of this compound are not detailed, the target product, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, is a known and accessible compound, confirming the viability of this synthetic route. nih.gov

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Products |

|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid + Ammonium Salt |

Reaction of Nitriles with Hydrogen Sulfide (B99878) to Carbothioamides

The nitrile functionality can also be converted to a carbothioamide (thioamide) group. While classic methods involve the use of hydrogen sulfide (H₂S) gas, modern approaches often utilize safer and more convenient sulfur sources. A recent protocol describes the transformation of pyrazole-4-carbonitriles into pyrazole-4-carbothioamides using thioacetamide (B46855) as the sulfur source in the presence of an Amberlyst-15 catalyst. researchgate.net This method avoids hazardous reagents like Lawesson's reagent or H₂S gas. researchgate.net

This thionation reaction is significant as carbothioamides are important precursors for the synthesis of various sulfur-containing heterocycles. Although this specific method was demonstrated for pyrazole-4-carbonitriles, the principle is applicable to isomers like this compound, which would be expected to yield 5-cyclopropyl-1H-pyrazole-3-carbothioamide. Pyrazole carbothioamides can also be synthesized through the cyclocondensation of chalcone (B49325) derivatives with thiosemicarbazide. rsc.org

Reactions of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two adjacent nitrogen atoms.

Oxidation and Reduction Pathways for Pyrazole Derivatives

The pyrazole ring is generally characterized by high stability towards oxidizing and reducing agents. The aromatic 6π-electron system is resistant to common oxidizing agents like potassium permanganate (B83412) (KMnO₄). tandfonline.com However, substituents on the ring can be susceptible to oxidation. For example, C-alkyl side chains can be oxidized to the corresponding carboxylic acids without cleaving the pyrazole ring. tandfonline.com

Similarly, the pyrazole nucleus is resistant to reduction under many conditions. psu.edu Unsubstituted pyrazole remains stable under catalytic and chemical reduction methods. psu.edu However, certain derivatives, such as N-phenyl pyrazoles, can be reduced to the corresponding pyrazolines using reagents like sodium in ethanol. tandfonline.com For this compound, the pyrazole ring itself is expected to be robust, though the cyclopropyl and nitrile groups may undergo reactions under specific, harsh reductive conditions.

Table 2: General Reactivity of the Pyrazole Ring

| Reaction Type | Reagent Examples | Outcome |

|---|---|---|

| Oxidation | KMnO₄ | Pyrazole ring is stable; side-chains may be oxidized. tandfonline.com |

| Reduction | Na/Ethanol, Catalytic Hydrogenation | Pyrazole ring is generally stable; some derivatives can be reduced to pyrazolines. tandfonline.compsu.edu |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The electronic nature of the pyrazole ring governs its substitution patterns. The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. Conversely, the C4 position has the highest electron density, making it the preferred site for electrophilic substitution reactions. psu.edu

Electrophilic Substitution: Reactions such as halogenation (e.g., with bromine), nitration (with nitric acid), and sulfonation (with fuming sulfuric acid) readily occur at the C4 position to yield 4-substituted pyrazoles. tandfonline.com

Nucleophilic Substitution: While the neutral pyrazole ring is not highly reactive towards nucleophiles, the pyrazolium (B1228807) cation, formed in strong acid, facilitates attack at the C3 position. tandfonline.com Deprotonation with a strong base can lead to the formation of a nucleophilic pyrazole anion, which readily reacts with electrophiles at the N1 position.

N-Substitution: The pyrrole-like nitrogen (N1) can be easily deprotonated and subsequently alkylated or acylated. tandfonline.compsu.edu

Table 3: Regioselectivity of Reactions on the Pyrazole Ring

| Position | Electronic Nature | Preferred Reaction Type |

|---|---|---|

| C3 | Electron-deficient | Nucleophilic Attack |

| C4 | Electron-rich | Electrophilic Substitution psu.edu |

| C5 | Electron-deficient | Nucleophilic Attack |

| N1 | Pyrrolic, acidic proton | Deprotonation followed by Electrophilic Attack psu.edu |

Cyclocondensation Reactions Leading to Fused Pyrazolopyridine Systems

Pyrazole derivatives, particularly those bearing amino or activated methylene (B1212753) groups adjacent to the ring nitrogen, are valuable precursors for synthesizing fused heterocyclic systems. Pyrazolopyridines, which contain both pyrazole and pyridine (B92270) rings, are of significant interest due to their diverse biological activities.

A common strategy involves the transformation of the nitrile group at the C3 position into an amino group, yielding a 3-aminopyrazole (B16455) derivative. 3-Aminopyrazoles are versatile building blocks that can undergo cyclocondensation reactions with 1,3-dielectrophiles, such as β-enaminones or 1,3-dicarbonyl compounds, to form fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. psu.edu

Another approach involves leveraging the reactivity of the pyrazole nitrile itself. Pyrazole-carbonitriles can be utilized in multicomponent reactions to construct fused pyridine rings. For instance, pyrazolopyridine derivatives can be prepared from the reaction of a pyrazol-3-one, an aldehyde, and malononitrile in the presence of a catalyst like ammonium acetate. More advanced strategies have demonstrated the synthesis of pyrazolo[3,4-b]pyridine scaffolds from pyrano[2,3-c]pyrazole-5-carbonitriles, which are themselves built from pyrazole precursors. These reactions often proceed via a cascade mechanism involving ring-opening and subsequent ring-closing cyclization to afford the thermodynamically stable fused aromatic product.

Reactivity Influenced by the Cyclopropyl Moiety

The presence of a cyclopropyl group at the C5 position of the pyrazole ring in this compound introduces unique reactivity patterns. This is attributable to the distinct electronic and steric characteristics of the three-membered ring system, which differentiate it from simple alkyl or aryl substituents. The high degree of 'p' character in the C-C bonds of the cyclopropane (B1198618) ring allows it to interact with adjacent π-systems, behaving in some respects like a carbon-carbon double bond. stackexchange.com This electronic feature, combined with its inherent steric bulk, plays a significant role in modulating the chemical behavior of the pyrazole core.

Steric and Electronic Effects of the Cyclopropyl Group on Pyrazole Reactivity

The cyclopropyl group exerts a dual influence on the reactivity of the pyrazole ring through a combination of steric and electronic effects. These effects can alter the electron density distribution within the heterocyclic system and control the accessibility of reactive sites.

Electronic Effects: The cyclopropane ring is known to act as a good π-electron donor through conjugation. stackexchange.com The Walsh orbitals of the cyclopropyl group can overlap with the p-orbitals of the pyrazole ring, leading to delocalization of electron density. This electron-donating character can increase the nucleophilicity of the pyrazole ring, particularly influencing the adjacent nitrogen atoms. However, the reactivity of cyclopropanes is also governed by significant ring strain, which can facilitate ring-opening reactions under certain conditions, a reactivity pathway not available to other alkyl or aryl substituents. nih.gov In the context of the pyrazole ring, which is an electron-deficient aromatic system, the electron-donating nature of the cyclopropyl group can impact the regiochemistry of electrophilic substitution reactions.

Steric Effects: The cyclopropyl group imposes considerable steric hindrance around the C5 position of the pyrazole ring. This bulkiness can impede the approach of reagents to the adjacent N1 nitrogen atom. nih.gov The steric demand of the cyclopropyl group can be a determining factor in reactions such as N-alkylation or N-acylation, where two competing nitrogen atoms are available for substitution. Research has shown that reactions can be highly sensitive to the steric effects of N-alkyl groups, with bulky substituents decreasing reaction yields or even completely abolishing reactivity. nih.gov This steric hindrance can be exploited to achieve regioselective functionalization of the pyrazole core.

| Effect Type | Description | Impact on Pyrazole Reactivity |

|---|---|---|

| Electronic (π-Donation) | The Walsh orbitals of the cyclopropyl ring overlap with the pyrazole π-system, donating electron density. stackexchange.com | Increases electron density of the pyrazole ring, potentially influencing the nucleophilicity of the ring nitrogens and the regioselectivity of electrophilic attack. |

| Electronic (Ring Strain) | The inherent strain energy of the three-membered ring (approx. 115 kJ/mol) provides a thermodynamic driving force for ring-opening reactions. nih.gov | Introduces a potential reaction pathway involving the opening of the cyclopropyl ring, not typically seen with other substituents. |

| Steric Hindrance | The spatial bulk of the cyclopropyl group obstructs access to adjacent atoms, particularly the N1 position of the pyrazole. nih.gov | Can direct reactions to the less sterically hindered N2 position and can decrease overall reaction rates by impeding reagent approach. nih.gov |

Regioselective Transformations Guided by Cyclopropyl Presence

The synthesis of substituted pyrazoles often presents a challenge in controlling regioselectivity, as reactions can lead to mixtures of isomers. nih.govorganic-chemistry.org The steric and electronic properties of the cyclopropyl group in this compound can be harnessed to direct the outcome of chemical transformations, leading to a single, desired regioisomer.

A primary example of such regiocontrol is the N-alkylation of the pyrazole ring. The pyrazole core possesses two reactive nitrogen atoms (N1 and N2), and direct alkylation can yield a mixture of 1,3- and 1,5-disubstituted products. In the case of this compound, the steric bulk of the cyclopropyl group at C5 significantly hinders the approach of an alkylating agent to the adjacent N1 nitrogen. Consequently, alkylation is preferentially directed to the less sterically encumbered N2 position (which becomes the N1 position in the final product nomenclature, 1,3-disubstituted pyrazole). This directing effect allows for the regioselective synthesis of 1-alkyl-5-cyclopropyl-1H-pyrazole-3-carbonitrile derivatives. The regioselectivity in such reactions is often attributed to steric influences. beilstein-journals.org

This principle is crucial in multi-step syntheses where precise control over substituent placement is necessary. While traditional methods like the Knorr pyrazole synthesis can produce regioisomeric mixtures, modern approaches leverage directing groups to achieve high regioselectivity. organic-chemistry.org The cyclopropyl group acts as an intrinsic directing group based on its steric profile.

| Reactant | Reaction | Major Product (Predicted) | Minor Product (Predicted) | Rationale for Regioselectivity |

|---|---|---|---|---|

| This compound | N-Alkylation (e.g., with Iodomethane) | 1-Methyl-5-cyclopropyl-1H-pyrazole-3-carbonitrile | 1-Methyl-3-cyclopropyl-1H-pyrazole-5-carbonitrile | The steric hindrance of the C5-cyclopropyl group directs the electrophilic alkylating agent to the less hindered N1-H tautomer's N2 position, which upon alkylation and tautomerization becomes the 1,5-substituted pyrazole. nih.govbeilstein-journals.org |

| 5-Methyl-1H-pyrazole-3-carbonitrile | N-Alkylation (e.g., with Iodomethane) | Mixture of regioisomers | Mixture of regioisomers | The smaller steric profile of the methyl group compared to the cyclopropyl group provides less effective regiocontrol, potentially leading to a mixture of N1 and N2 alkylated products. |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of Pyrazole Based Scaffolds

General Structure-Activity Considerations for Pyrazole (B372694) Derivatives

The pyrazole ring is a key constituent in numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.govmdpi.com The pharmacological versatility of the pyrazole scaffold stems from its ability to be readily substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. researchgate.net The substitution pattern on the pyrazole ring significantly influences the biological activity. The most common substitution sites are the carbon atoms at positions 3, 4, and 5, as well as the nitrogen atom at position 1. researchgate.net

The SAR of pyrazole derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of pyrazole-based inhibitors, modifications at positions 3 and 5 were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different functional groups can modulate the activity by addressing specific residues in the binding pocket of the target protein. nih.gov The balance between hydrophobic and hydrophilic substituents on the pyrazole ring is also a critical factor. researchgate.net

The following table summarizes the general impact of substitutions at different positions of the pyrazole ring on its biological activity.

| Position | Type of Substituent | General Impact on Biological Activity |

| N1 | Alkyl, Aryl | Often enhances stability and modulates biological properties compared to unsubstituted counterparts. researchgate.net |

| C3 | Aryl, Alkyl, Carboxyl | Significantly affects overall reactivity and biological activity. researchgate.net For example, in cannabinoid receptor antagonists, a carboxamido group at this position was found to be important for activity. acs.org |

| C4 | Electron-withdrawing/donating groups | Modulates the electronic characteristics of the pyrazole ring. researchgate.net For instance, a cyano group at this position in some derivatives improved antibacterial activity. mdpi.com |

| C5 | Aryl, Cyclopropyl (B3062369) | A para-substituted phenyl ring at this position was found to be a structural requirement for potent cannabinoid CB1 receptor antagonistic activity. acs.org |

Impact of the Cyclopropyl Moiety on Biological Potency and Selectivity

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often utilized to enhance the pharmacological profile of drug candidates. iris-biotech.de Its incorporation into a molecule can influence several properties, including metabolic stability, potency, and selectivity. scientificupdate.com The cyclopropyl ring is characterized by its rigid, three-dimensional structure, which can introduce conformational constraints and favorably position other functional groups within a target's binding site. iris-biotech.de

The cyclopropyl moiety is often considered a bioisosteric replacement for other groups like isopropyl or phenyl, offering advantages in terms of lipophilicity and metabolic stability. iris-biotech.debeilstein-journals.org For example, replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

In the context of pyrazole derivatives, the introduction of a cyclopropyl group can lead to improved potency and selectivity. This enhancement can be attributed to several factors:

Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock the molecule in a bioactive conformation, leading to a more favorable binding entropy. iris-biotech.deresearchgate.net

Metabolic Stability : The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of the compound. hyphadiscovery.com

Enhanced Potency : The unique electronic properties and the ability of the cyclopropyl ring to fit into specific hydrophobic pockets of a receptor can lead to increased binding affinity and potency. researchgate.netnih.gov

The following table illustrates the comparative effects of incorporating a cyclopropyl group versus other common substituents in drug design.

| Property | Isopropyl Group | Phenyl Group | Cyclopropyl Group |

| clogP | ~1.5 | ~2.0 | ~1.2 |

| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally more resistant to oxidation hyphadiscovery.com |

| Conformational Flexibility | High | Moderate (rotatable) | Low (rigid) iris-biotech.de |

| Bioisosteric Role | Can be replaced by cyclopropyl | Can be replaced by cyclopropyl | Bioisostere for isopropyl, phenyl, and alkene groups iris-biotech.descientificupdate.com |

Analysis of Substituent Effects on the Pyrazole Ring for Efficacy

The efficacy of pyrazole-based compounds is profoundly influenced by the electronic and steric properties of the substituents on the pyrazole ring. nih.govnih.gov These substituents can modulate the acidity and basicity of the pyrazole core, its lipophilicity, and its ability to form key interactions with biological targets. nih.gov

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the pyrazole ring and its pKa. nih.gov Electron-donating groups can increase the acidity of the pyrrole-like NH group. nih.gov The electronic effects of substituents have been shown to influence the binding affinity of pyrazole derivatives to their biological targets. researchgate.net For example, the presence of electron-withdrawing groups like nitro and halogens on a phenyl ring attached to a pyrazole core was found to significantly influence antimicrobial activity. rsc.org

Steric Effects: The size and shape of substituents play a crucial role in determining how a molecule fits into the binding site of a protein. nih.gov Bulky substituents can create steric hindrance, which may either be detrimental or beneficial for activity, depending on the topology of the binding pocket. In some cases, larger substituents can enable better fitting into hydrophobic pockets of enzymes, thereby enhancing binding interactions. rsc.org

A study on arylazo-1H-3,5-dimethylpyrazoles demonstrated a complex interplay of steric and electronic effects, along with hydrogen bonding, in dictating the stability of different isomers. acs.org Similarly, the fluorescence emission of 2-pyrazoline (B94618) derivatives was found to be dependent on the steric and electronic effects of substituents at the C3 and C5 positions. researchgate.net

The following table provides examples of how different substituents on the pyrazole ring can affect biological activity.

| Substituent Type | Position on Phenyl Ring attached to Pyrazole | Effect on Biological Activity |

| Electron-withdrawing (e.g., NO2, Cl, Br, F) | Varies | Can enhance antimicrobial activity by increasing electrophilicity and facilitating stronger interactions with microbial targets. rsc.org |

| Electron-donating (e.g., CH3) | Para | Can enhance antioxidant activity by stabilizing the radical form of the antioxidant. rsc.org |

| Halogens (e.g., F, Cl, Br) | Para | Can increase hydrophobicity, facilitating penetration through microbial cell membranes and enhancing antimicrobial activity. rsc.org |

| Trifluoromethyl (CF3) | Para | In some anticancer agents, this group on a phenyl ring attached to the pyrazole exhibited the most potent activity. mdpi.com |

Rational Design and Optimization of Pyrazole-based Lead Compounds

Rational drug design involves a systematic approach to discovering and developing new drugs, often starting from a known lead compound. frontiersin.org For pyrazole-based scaffolds, lead optimization is a critical process that involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org This process is often guided by SAR data and structural information of the target protein. nih.gov

A lead optimization campaign for a series of pyrazole-based lactate (B86563) dehydrogenase inhibitors utilized structure-based design concepts to improve cellular potency and in vivo pharmacokinetic properties. nih.gov Similarly, a pyrazole sulfonamide lead compound for Human African Trypanosomiasis was optimized to improve blood-brain barrier permeability by reducing its polar surface area and capping the sulfonamide group. acs.orgresearchgate.net

The process of lead optimization often involves several strategies:

Scaffold Hopping : Replacing the central core of a molecule with a different scaffold while retaining similar biological activity. In the development of Aurora kinase inhibitors, a benzene (B151609) ring was replaced with a pyrazole ring, which resulted in potent and less lipophilic compounds with better drug-like properties. mdpi.com

Substituent Modification : Systematically altering the substituents on the pyrazole ring to probe for improved interactions with the target. This can involve changing the size, electronic properties, and hydrogen bonding capacity of the substituents. researchgate.net

Bioisosteric Replacement : Substituting a part of the molecule with a bioisostere to improve its properties. The use of a cyclopropyl group as a bioisostere is a common strategy. iris-biotech.de

The following table outlines key strategies and outcomes in the rational design and optimization of pyrazole-based compounds.

| Optimization Strategy | Example Application | Outcome |

| Reduce Polar Surface Area | Capping the sulfonamide group in a pyrazole sulfonamide series. acs.org | Markedly improved blood-brain barrier permeability. acs.org |

| Introduce Flexible Linker | Replacing a core aromatic with a flexible linker. researchgate.net | Significantly improved selectivity. researchgate.net |

| Scaffold Modification | Replacing a benzene ring with a pyrazole ring in a kinase inhibitor. mdpi.com | Afforded potent inhibitors with better drug-like properties. mdpi.com |

| Structure-Based Design | Optimization of pyrazole-based lactate dehydrogenase inhibitors. nih.gov | Identification of inhibitors with improved cellular potency and in vivo PK properties. nih.gov |

Pharmacophore Modeling and Computational Approaches in Pyrazole Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the molecular behavior and interactions of compounds like pyrazole derivatives. eurasianjournals.com Techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations are widely used to identify and optimize new drug candidates. eurasianjournals.comnih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. These models are used in virtual screening to identify novel compounds with the potential for similar biological activity. acs.org For instance, pharmacophore models based on the drug tofacitinib (B832) were used to screen a library of pyrazolone (B3327878) derivatives to identify potent dual JAK2/3 inhibitors. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Molecular docking studies can help to understand the binding mode of pyrazole derivatives at the active site of a target protein and to rationalize their SAR. nih.govmdpi.com Docking studies have been used to confirm the role of the pyrazole moiety in fitting into the extended-hinge region of Aurora kinase. mdpi.com

3D-QSAR and Molecular Dynamics: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, correlate the 3D structural features of molecules with their biological activity. mdpi.com Molecular dynamics simulations provide insights into the dynamic behavior and conformational changes of ligand-receptor complexes over time. eurasianjournals.com

The integration of these computational approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. nih.gov

The table below summarizes various computational approaches and their applications in the discovery of pyrazole-based drugs.

| Computational Approach | Application in Pyrazole Drug Discovery | Example |

| Pharmacophore-Based Virtual Screening | To identify novel dual JAK2/3 inhibitors from a library of pyrazolone derivatives. acs.org | Screening of 54 synthesized pyrazolone derivatives led to the identification of compounds with nanomolar inhibitory potency. acs.org |

| Molecular Docking | To investigate the binding affinities of pyrazole hybrid chalcone (B49325) conjugates against the colchicine-binding site of tubulin. mdpi.com | Docking results aligned with in vitro tubulin inhibitory assays, validating the computational predictions. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | To study the structure-activity relationship among pyrazole derivatives as RET kinase inhibitors and to design new potent compounds. mdpi.com | The developed 3D-QSAR models were used to predict the activity of newly designed inhibitors. mdpi.com |

| Molecular Dynamics Simulations | To explore the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com | Complements molecular docking by providing a more dynamic picture of the ligand-receptor interactions. eurasianjournals.com |

| Integrated Computational and Synthetic Strategies | To design and synthesize novel pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors. nih.gov | A combination of combinatorial chemistry, molecular docking, and deep learning was used to identify and synthesize promising candidates. nih.gov |

Biological Activity Investigations of Pyrazole Derivatives in Vitro Focus

In Vitro Antimicrobial Efficacy

Derivatives of 5-cyclopropyl-1H-pyrazole-3-carbonitrile have demonstrated a broad spectrum of antimicrobial activity, showing promise in addressing both bacterial and fungal infections.

A range of newly synthesized pyrazole (B372694) derivatives have been evaluated for their antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The disc-diffusion method is a common technique used to assess this activity. Studies have shown that many of these compounds exhibit significant antibacterial effects. pharmacophorejournal.com For instance, certain pyrazole derivatives have been reported to be potent against Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris, as well as Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. pharmacophorejournal.comekb.eg

The minimum inhibitory concentration (MIC) is a key metric in these studies, indicating the lowest concentration of a compound that prevents visible growth of a bacterium. Some thiazolidinone-clubbed pyrazoles have recorded MIC values of 16 μg/ml against E. coli. nih.gov More impressively, imidazo-pyridine substituted pyrazole derivatives have shown potent broad-spectrum activity, with minimum bactericidal concentrations (MBC) below 1 μg/ml against several Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Furthermore, certain tethered thiazolo-pyrazole derivatives have emerged as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/ml. nih.gov

Below is a table summarizing the antibacterial activity of selected pyrazole derivatives:

| Bacterial Strain | Type | Compound Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-Negative | Thiazolidinone-clubbed pyrazoles | 16 | nih.gov |

| Escherichia coli | Gram-Negative | Imidazo-pyridine substituted pyrazoles | <1 | nih.gov |

| Klebsiella pneumoniae | Gram-Negative | Imidazo-pyridine substituted pyrazoles | <1 | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Imidazo-pyridine substituted pyrazoles | <1 | nih.gov |

| Staphylococcus aureus (MRSA) | Gram-Positive | Tethered thiazolo-pyrazole derivatives | 4 | nih.gov |

| Staphylococcus aureus | Gram-Positive | Quinoline-substituted pyrazoles | 0.12–0.98 | nih.gov |

| Bacillus subtilis | Gram-Positive | Quinoline-substituted pyrazoles | 0.12–0.98 | nih.gov |

In addition to their antibacterial properties, pyrazole derivatives have been investigated for their efficacy against pathogenic fungi. Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. mdpi.com Research has focused on the activity of these compounds against common human pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.comsemanticscholar.org

A series of novel triazole derivatives incorporating a phenylethynyl pyrazole moiety demonstrated good in vitro antifungal activities. mdpi.com Specifically, certain compounds exhibited excellent activity against C. albicans and C. neoformans, with MIC values as low as 0.0625 to 0.25 μg/mL. mdpi.comsemanticscholar.org These compounds also showed moderate activity against A. fumigatus. mdpi.comsemanticscholar.org The antifungal mechanism of some of these derivatives is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

The following table presents the in vitro antifungal activity of representative pyrazole derivatives:

| Fungal Strain | Compound Type | MIC (µg/mL) | Reference |

| Candida albicans | Triazoles with phenylethynyl pyrazole | 0.0625 - 0.25 | mdpi.comsemanticscholar.org |

| Cryptococcus neoformans | Triazoles with phenylethynyl pyrazole | 0.0625 - 0.25 | mdpi.comsemanticscholar.org |

| Aspergillus fumigatus | Triazoles with phenylethynyl pyrazole | 4.0 - 16.0 | mdpi.comsemanticscholar.org |

| Fluconazole-resistant C. albicans | Triazoles with phenylethynyl pyrazole | 2.0 - 16.0 | mdpi.com |

In Vitro Anticancer Potential and Cytotoxicity Profiling

The development of novel chemotherapeutic agents is a cornerstone of cancer research. Pyrazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various human cancer cell lines.

A number of studies have synthesized and evaluated 5-aminopyrazole derivatives for their ability to inhibit the growth of cancer cells. nih.govnih.gov For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were assessed for their efficacy against MCF-7 breast cancer cells, with some compounds showing interesting growth inhibitory effects. nih.gov Similarly, other pyrazole derivatives have been tested against the triple-negative breast cancer cell line MDA-MB-468. waocp.org One particular compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated a potent inhibitory response with an IC50 value of 14.97 μM after 24 hours of treatment. waocp.org

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A summary of the antiproliferative activity of selected pyrazole derivatives is provided in the table below:

| Cancer Cell Line | Compound Type | IC50 (µM) | Reference |

| MDA-MB-468 (Triple Negative Breast Cancer) | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | 14.97 (24h) | waocp.org |

| HCT116 (Colon Carcinoma) | Fused 1-hydroxypyrroles[3,2-d]pyrrolo[3,2-e] and pyrimidines nih.goveurjchem.comdiazepine congeners | 0.011 | rsc.org |

| MCF-7 (Breast Adenocarcinoma) | Fused 1-hydroxypyrroles[3,2-d]pyrrolo[3,2-e] and pyrimidines nih.goveurjchem.comdiazepine congeners | 0.043 | rsc.org |

| Hep3B (Hepatocellular Carcinoma) | Fused 1-hydroxypyrroles[3,2-d]pyrrolo[3,2-e] and pyrimidines nih.goveurjchem.comdiazepine congeners | 0.049 | rsc.org |

| A549 (Lung Carcinoma) | Pyrrolone derivatives | Not specified (potent anti-tumor action) | rsc.org |

| A375 (Melanoma) | Pyrrolone derivatives | Not specified (potent anti-tumor action) | rsc.org |

For example, certain fused pyrimidine derivatives have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), with one analog showing 15% inhibition. rsc.org CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The anticancer activity of pyrazole derivatives is also reportedly associated with the inhibition of other targets such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). waocp.orgrsc.org

The table below summarizes the inhibitory activity of pyrazole derivatives against specific cellular targets:

| Cellular Target | Compound Type | Inhibition | Reference |

| CDK2 | Fused 1-hydroxypyrroles[3,2-d]pyrrolo[3,2-e] and pyrimidines nih.goveurjchem.comdiazepine congeners | 15% | rsc.org |

| EGFR | Tyrosine kinase EGFR inhibitors | IC50 = 0.3834 ± 0.018 µM | rsc.org |

In Vitro Antitubercular Activity

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. mdpi.com Pyrazole derivatives have been investigated for their potential to inhibit the growth of M. tuberculosis.

In vitro studies have been conducted using the BACTEC 460 radiometric system to determine the antitubercular activity of newly synthesized pyrazole derivatives against the H37Rv strain of M. tuberculosis. eurjchem.comresearchgate.net Several 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones have shown promising activity. eurjchem.comresearchgate.net For instance, certain derivatives with dichlorophenyl substitutions were found to be highly active, with minimum inhibitory concentrations (MIC) as low as 0.0032 µM. eurjchem.comresearchgate.net Additionally, some 5-amino functionalized pyrazole derivatives have demonstrated moderate activity against M. tuberculosis, including multidrug-resistant strains. nih.gov

The antitubercular activity of selected pyrazole derivatives is presented in the following table:

| Compound Type | MIC (µM) | MIC (µg/mL) | Reference |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 0.0034 | 1.66 | eurjchem.comresearchgate.net |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | 0.0032 | 1.64 | eurjchem.comresearchgate.net |

| 5-amino functionalized pyrazole derivative 3c | Moderate Activity | Not specified | nih.gov |

| 5-amino functionalized pyrazole derivative 4a | Moderate Activity (including MDR strains) | Not specified | nih.gov |

In Vitro Anti-Parasitic Activity (e.g., Trypanocidal Activity)

Pyrazole derivatives have demonstrated significant potential as anti-parasitic agents in various in vitro studies. Research has particularly focused on their efficacy against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, as well as other parasites like Trichomonas vaginalis and Schistosoma mansoni.

A study involving a library of 1-aryl-1H-pyrazole-imidazoline derivatives identified several potent compounds against intracellular amastigotes of T. cruzi. Notably, compounds with bromine, chlorine, and methyl substituents in the para-position of the aryl ring showed increased potency. nih.govnih.gov For instance, compound 3j emerged as a highly promising candidate with a half-maximal inhibitory concentration (IC50) of 2.75 µM. nih.govnih.gov Another investigation highlighted pyrazole-containing macrocyclic and macrobicyclic polyamines as being more active against T. cruzi and less toxic to Vero cells than the reference drug, benznidazole. acs.org

The anti-parasitic spectrum of pyrazoles also extends to other organisms. A series of nitropyrazole derivatives were tested against Trichomonas vaginalis and Entamoeba invadens, with compounds like 1-methyl-4-nitropyrazole showing activity similar to metronidazole after 48 hours of incubation. nih.gov Furthermore, a series of 17 pyrazoline derivatives were evaluated for their properties against adult Schistosoma mansoni worms ex vivo. Six of these compounds exhibited a 50% effective concentration (EC50) below 30 μM, and the most effective compound, pyrazoline 22 , had an EC50 of less than 10 µM, alongside low cytotoxicity. nih.gov

Table 1: In Vitro Anti-Parasitic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3j (1-aryl-1H-pyrazole-imidazoline) | Trypanosoma cruzi (intracellular amastigotes) | IC50 | 2.75 ± 0.62 µM | nih.govnih.gov |

| Compound 3g (1-aryl-1H-pyrazole-imidazoline) | Trypanosoma cruzi (intracellular amastigotes) | IC50 | 6.09 ± 0.52 µM | nih.govnih.gov |

| Compound 3m (1-aryl-1H-pyrazole-imidazoline) | Trypanosoma cruzi (intracellular amastigotes) | IC50 | 3.58 ± 0.25 µM | nih.govnih.gov |

| 1-Methyl-4-nitropyrazole | Trichomonas vaginalis | Activity | Similar to Metronidazole | nih.gov |

| Pyrazoline 22 | Schistosoma mansoni (adult worms) | EC50 | < 10 µM | nih.gov |

| Pyrazoline 16, 18, 19, 22 | Schistosoma mansoni (adult worms) | Effect | 100% mortality within 24h at 50 µM | nih.gov |

Other In Vitro Biological Activities of Pyrazole Derivatives

Beyond their anti-parasitic effects, pyrazole derivatives exhibit a range of other biological activities in vitro, including antioxidant, enzyme inhibitory, and antiviral properties.

Several studies have highlighted the capacity of pyrazole derivatives to act as antioxidants by scavenging free radicals. The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging methods. nih.gov

A novel series of hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties were synthesized and screened for their in vitro antioxidant activity. nih.gov Compounds 5b , 5c , and 6e from this series demonstrated significant radical scavenging activity in all three assays when compared to the standard, ascorbic acid. nih.gov Another study investigated N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives and determined their in vitro antioxidant activity using the nitric oxide scavenging method. researchgate.net Similarly, research on pyrazolo-enaminones and related structures showed that some compounds possess the ability to scavenge free radicals in the DPPH test. researchgate.net

Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2 , were also shown to have considerable antioxidant and radical scavenger abilities in various assays. nih.gov

Table 2: In Vitro Antioxidant and Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 5b, 5c, 6e (Pyrazole-Naphthalene Hybrids) | DPPH, NO, Superoxide Scavenging | Activity | Excellent scavenging activity | nih.gov |

| Compound P4 | Antioxidant Potential | IC50 | 52.21 µM | bohrium.com |

| Compound P14 | Mushroom Tyrosinase Inhibition | IC50 | 15.9 µM | researchgate.net |

| Pyz-1 | α-glucosidase Inhibition | IC50 | 75.62 ± 0.56 µM | nih.gov |

| Pyz-2 | Xanthine Oxidase Inhibition | IC50 | 10.75 ± 0.54 µM | nih.gov |

| Compound 50 (Fused Pyrazole) | EGFR Inhibition | IC50 | 0.09 µM | nih.gov |

| Compound 50 (Fused Pyrazole) | VEGFR-2 Inhibition | IC50 | 0.23 µM | nih.gov |

The structural versatility of pyrazoles allows them to interact with various biological targets, including enzymes and receptors. Numerous pyrazole derivatives have been identified as potent inhibitors of kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. For example, fused pyrazole derivatives have shown potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with compound 50 exhibiting IC50 values of 0.09 µM and 0.23 µM, respectively. nih.gov Other pyrazole-based compounds have demonstrated inhibitory activity against enzymes like haspin kinase, PIM-1 kinase, and tubulin polymerization. nih.govmdpi.com Compound 48 , a pyrazolo[4,3-f]quinoline derivative, inhibited over 90% of haspin enzyme activity at a concentration of 100 nM. nih.gov

In the context of bacterial enzymes, pyrazole-based inhibitors have been synthesized to target N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov Kinetic experiments confirmed that these compounds act as competitive inhibitors. nih.gov

Pyrazole derivatives have also been explored as modulators of cannabinoid receptors. Research aimed at discovering peripherally selective cannabinoid partial agonists led to the identification of compound 40 , which binds to both human CB1 and CB2 receptors and acts as a partial agonist. nih.gov

The antiviral potential of pyrazole derivatives has been investigated against a variety of viruses. A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against Newcastle disease virus (NDV). nih.gov In this study, hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV with no mortality in the experimental model. nih.gov The pyrazolopyrimidine derivative 7 also provided a high level of protection at 95%. nih.gov

In the fight against coronaviruses, pyranopyrazole derivatives were explored for their activity against human coronavirus 229E (HCoV-229E). mdpi.comCompound 18 from this series demonstrated a high selectivity index (SI = 12.6) and significant inhibitory capacity. mdpi.com It exhibited substantial antiviral action during the replication phase, with a reduction percentage of 82.2%. mdpi.com Similarly, hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, by exhibiting potent inhibition at lower concentrations. scienceopen.comnih.gov

Furthermore, in a broad panel screening, the N-acetyl 4,5-dihydropyrazole derivative 7 was found to be active against the vaccinia virus at subtoxic concentrations, with a 50% effective concentration (EC50) of 7 µg/ml. researchgate.net

Table 3: In Vitro Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Hydrazone 6 | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Pyrazolopyrimidine derivative 7 | Newcastle Disease Virus (NDV) | Protection | 95% | nih.gov |

| Compound 18 (Pyranopyrazole) | Human Coronavirus 229E (HCoV-229E) | Selectivity Index (SI) | 12.6 | mdpi.com |

| Compound 18 (Pyranopyrazole) | Human Coronavirus 229E (HCoV-229E) | Replication Reduction | 82.2% | mdpi.com |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia Virus | EC50 | 7 µg/ml | researchgate.net |

| Hydroxyquinoline-pyrazoles | SARS-CoV-2, MERS-CoV, HCoV-229E | Activity | Potent inhibition at low concentrations | scienceopen.comnih.gov |

Applications in Agrochemical Research for Pyrazole Derivatives

Role of Pyrazole (B372694) Scaffolds in Modern Agrochemical Development

The pyrazole scaffold is a highly valued "privileged structure" in agrochemical research due to its unique chemical properties that allow for diverse functionalization. This adaptability enables chemists to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting compounds. Pyrazole-containing molecules are found in numerous commercial agrochemicals, highlighting their significance in addressing challenges such as pest resistance and the need for novel modes of action. pharmajournal.netnih.gov

The success of pyrazole derivatives in agriculture stems from their ability to interact with a wide range of biological targets in pests, fungi, and weeds. orientjchem.org This has led to the development of products with high efficacy and, in many cases, improved safety profiles. Researchers continue to explore the pyrazole nucleus to discover new active ingredients that can overcome existing agricultural challenges and contribute to sustainable crop production. researchgate.netroyal-chem.com

Exploration of Insecticidal Properties

Pyrazole derivatives represent a significant class of insecticides, with compounds developed to control a wide variety of insect pests. These compounds often target the insect's nervous system, providing effective control. researchgate.netresearchgate.net Research has demonstrated the efficacy of pyrazole-based insecticides against pests in orders such as Lepidoptera, Coleoptera, and Hemiptera. nih.govmdpi.com

Key developments in this area include N-pyridylpyrazole derivatives, which have shown potent activity against lepidopteran pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). mdpi.com Other research has focused on synthesizing novel pyrazole amides and hydrazones, which have exhibited broad-spectrum insecticidal activity against pests such as aphids, mosquitoes, and armyworms. nih.gov The continuous innovation in pyrazole chemistry leads to the discovery of new insecticidal agents to manage pest populations and mitigate resistance. nih.gov

Table 1: Insecticidal Activity of Selected Pyrazole Derivatives

| Compound | Target Pest | Activity Metric | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound 7g (N-pyridylpyrazole derivative) | Plutella xylostella (Diamondback Moth) | LC50 | 5.32 mg/L | mdpi.com |

| Compound 7g (N-pyridylpyrazole derivative) | Spodoptera exigua (Beet Armyworm) | LC50 | 6.75 mg/L | mdpi.com |

| Compound 7g (N-pyridylpyrazole derivative) | Spodoptera frugiperda (Fall Armyworm) | LC50 | 7.64 mg/L | mdpi.com |

| Chalcone (B49325) with oxirane ring (Compound 5) | Plodia interpunctella (Indian Meal Moth) | % Activity | 100% at 400 µg/mL | nih.gov |

| Pyrazole derivative (Compound 9) | Nilaparvata lugens (Brown Planthopper) | % Activity | 86.6% at 400 µg/mL | nih.gov |

Development of Fungicidal Agents

The pyrazole ring is a particularly effective pharmacophore in the design of modern fungicides. nih.gov Many commercial fungicides are based on pyrazole carboxamide structures, which are known to be potent inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. nih.gov This mode of action disrupts the energy supply of pathogenic fungi, leading to their death.

Commercially successful pyrazole-based fungicides include Bixafen, Fluxapyroxad, and Penthiopyrad. nih.gov Ongoing research aims to discover novel pyrazole derivatives with high efficacy against a broad spectrum of plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and Valsa mali. nih.gov Studies have shown that modifications to the pyrazole ring and its substituents can significantly enhance antifungal activity and overcome resistance developed by fungi to existing treatments. nih.govnih.gov

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Pathogen | Activity Metric | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound 26 (p-trifluoromethylphenyl moiety) | Valsa mali | EC50 | 1.787 µg/mL | nih.gov |

| Compound 26 (p-trifluoromethylphenyl moiety) | Thanatephorus cucumeris | EC50 | 1.638 µg/mL | nih.gov |

| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | EC50 | 2.432 µg/mL | nih.gov |

| Compound SCU2028 | Rhizoctonia solani | EC50 | 0.022 mg/L | nih.gov |

Herbicide Development with Pyrazole Structures

Pyrazole derivatives have also been successfully developed as herbicides for weed control in various crops. These compounds often target essential plant-specific enzymes. A significant class of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. Inhibition of HPPD leads to bleaching symptoms and eventual plant death.

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound | Target Weed | Method | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound 6ba (Pyrazole amide) | Digitaria sanguinalis (Large Crabgrass) | Root Inhibition | ~90% inhibition | nih.gov |

| Compound 6bj (Pyrazole amide) | Amaranthus retroflexus (Redroot Pigweed) | Root Inhibition | ~80% inhibition | nih.gov |

| Compound 6bj (Pyrazole amide) | Setaria viridis (Green Foxtail) | Foliar Spray (150 g ai/ha) | >80% inhibition | nih.gov |

| Compound 6l | Brassica campestris | Inhibition | 100% inhibition at 200 µg/mL | benthamdirect.com |

| Compound 6a (phenylpyridine moiety) | Echinochloa phyllopogon (EP) | Post-emergence (150 g a.i./hm²) | 50% activity | mdpi.com |

Computational and Theoretical Studies on Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of pyrazole (B372694) derivatives. eurasianjournals.comaip.org These calculations provide valuable information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and molecular electrostatic potential maps. aip.org

The electronic properties of the pyrazole ring are significantly influenced by its substituents. For 5-cyclopropyl-1H-pyrazole-3-carbonitrile, the cyclopropyl (B3062369) group at the C5 position and the carbonitrile (cyano) group at the C3 position dictate its reactivity. The carbonitrile group is a strong electron-withdrawing group, which would decrease the electron density of the pyrazole ring. Conversely, the cyclopropyl group can exhibit some electron-donating character.

DFT studies on substituted pyrazoles have been used to calculate local reactivity descriptors, such as Fukui functions, to predict the most probable sites for electrophilic or nucleophilic attack. researchgate.net For instance, in N-alkylation reactions of pyrazole derivatives, analysis of transition-state energies and local reactivity descriptors correctly predicted that the reaction occurs at the N2 nitrogen atom. researchgate.net The molecular electrostatic potential (MEP) map is another crucial output, which visually represents the electron density distribution and helps identify sites prone to electrophilic or nucleophilic interactions. aip.org

Table 1: Illustrative Global Reactivity Descriptors (Calculated via DFT) Note: These are representative values for a substituted pyrazole system and not specific experimental values for this compound.

| Descriptor | Typical Value Range (eV) | Interpretation |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.0 to -7.5 | Indicates electron-donating ability; higher values mean greater reactivity towards electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.0 to -2.5 | Indicates electron-accepting ability; lower values mean greater reactivity towards nucleophiles. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 5.5 | Reflects chemical stability; a larger gap implies higher stability and lower reactivity. |

| Electronegativity (χ) | 3.5 to 5.0 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | 2.0 to 2.75 | Measures resistance to change in electron distribution; higher values indicate greater stability. |

Molecular Docking and Molecular Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like pyrazole derivatives with biological targets, typically proteins such as enzymes or receptors. eurasianjournals.com These methods are crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govresearchgate.netbioinformation.net

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking studies on various pyrazole derivatives have identified potential inhibitors for targets like receptor tyrosine kinases (e.g., VEGFR-2), protein kinases (e.g., Aurora A, CDK2), and carbonic anhydrase. nih.govnih.gov The results are evaluated based on binding energy scores and analysis of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com For this compound, docking could be employed to screen its binding affinity against a panel of cancer-related kinases or other relevant targets.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation of a docked pyrazole derivative within the active site of a kinase, for example, can reveal the stability of key interactions and conformational changes in both the ligand and the protein. nih.govtandfonline.com The stability is often analyzed by calculating the root mean square deviation (RMSD) of the protein and ligand over the simulation period. nih.gov

Table 2: Examples of Pyrazole Derivatives and Their Biological Targets Studied via Molecular Docking

| Pyrazole Derivative Class | Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Diuretics, Antiglaucoma | nih.gov |

| Thiadiazole-substituted pyrazoles | VEGFR-2, Aurora A, CDK2 | Anticancer | nih.gov |

| General Pyrazole Derivatives | RET Kinase | Anticancer | nih.gov |

| Pyrazole-containing imides | A-549, HCT-8 cell lines | Anticancer | tandfonline.com |

Conformational Analysis and Tautomerism Studies in Pyrazoles

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the hydrogen atom on the ring nitrogen can migrate between the two nitrogen atoms. nih.gov This results in two distinct tautomeric forms, which can have different chemical and physical properties. For this compound, two tautomers are possible: this compound and 3-cyclopropyl-1H-pyrazole-5-carbonitrile.

Computational studies, often using DFT methods, are instrumental in predicting the relative stability of these tautomers. nih.gov The tautomeric equilibrium is highly dependent on several factors:

Electronic Effects of Substituents: The nature of the groups at the C3 and C5 positions is critical. A general rule is that the tautomer with the NH group adjacent to the more electron-donating substituent is often more stable. Conversely, electron-withdrawing groups tend to destabilize the adjacent NH tautomer. nih.govnih.gov In the case of this compound, the carbonitrile group is strongly electron-withdrawing, while the cyclopropyl group is generally considered weakly electron-donating. Therefore, it is predicted that the more stable tautomer would be This compound , where the proton resides on the nitrogen (N1) adjacent to the cyclopropyl group.

Solvent Effects: The polarity of the solvent can influence the tautomeric ratio. nih.gov Computational models can account for this by using implicit or explicit solvent models.

Intermolecular Interactions: In the solid state, hydrogen bonding patterns can lock the molecule into a single tautomeric form, which may not be the most stable form in solution. nih.govrsc.org

Conformational analysis focuses on the different spatial arrangements of the atoms, particularly the rotation of substituent groups. For this molecule, this would involve analyzing the orientation of the cyclopropyl ring relative to the pyrazole ring.

Table 3: Tautomeric Forms of this compound

| Tautomer Name | Structure | Predicted Relative Stability |

|---|---|---|

| This compound | More Stable (Major tautomer) | |

| 3-cyclopropyl-1H-pyrazole-5-carbonitrile | Less Stable (Minor tautomer) |

Prediction of Spectroscopic Parameters from Computational Models

Computational models are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.com These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

NMR Spectra Prediction: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov The calculated chemical shifts for the different possible tautomers of a pyrazole derivative can be compared with experimental data to determine which tautomer is present in solution. researchgate.netresearchgate.net For this compound, distinct differences in the chemical shifts of the ring proton and carbons would be expected between the two tautomers, allowing for their differentiation.

IR Spectra Prediction: Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific absorption bands to functional group vibrations (e.g., C≡N stretch, N-H stretch, C-H stretches). jocpr.com Comparing the computed and experimental spectra helps to confirm the molecular structure and tautomeric form.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Tautomers Note: These are hypothetical, representative values based on general substituent effects and are not from specific calculations on this molecule.

| Carbon Atom | Tautomer 1 (5-cyclopropyl) | Tautomer 2 (3-cyclopropyl) |

|---|---|---|

| C3 (attached to CN) | ~115 | ~150 |

| C4 (ring CH) | ~105 | ~108 |

| C5 (attached to cyclopropyl) | ~152 | ~112 |

| CN (nitrile carbon) | ~110 | ~111 |

| Cyclopropyl CH | ~10 | ~12 |

| Cyclopropyl CH₂ | ~8 | ~9 |

Patent Landscape and Academic Innovations Surrounding Pyrazole Compounds